Sorafenib acts as a multi-kinase inhibitor, blocking the activity of several enzymes (kinases) involved in the formation of new blood vessels (angiogenesis) that tumors rely on for growth. This disrupts the tumor's blood supply, hindering its ability to obtain nutrients and oxygen [].
In addition to its anti-angiogenic properties, sorafenib also exhibits anti-proliferative effects by inhibiting signaling pathways crucial for cell growth and division within the tumor [].
These combined mechanisms make Sorafenib a valuable tool for researchers investigating HCC treatment strategies. Here are some specific areas of scientific research involving Sorafenib:
A significant focus of research is understanding how HCC tumors develop resistance to Sorafenib treatment. This knowledge is crucial for developing strategies to overcome resistance and improve treatment efficacy [].
Researchers are actively investigating the effectiveness of combining Sorafenib with other therapeutic approaches, such as immunotherapy or targeted therapies directed against different molecular pathways, to potentially improve patient outcomes [].
Ongoing research explores optimizing Sorafenib treatment regimens to balance its effectiveness with managing side effects and improving patient quality of life [].
Health Hazard;Environmental Hazard